molecular formula C7H5BF3KN2 B13466183 Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate

Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate

Katalognummer: B13466183
Molekulargewicht: 224.03 g/mol
InChI-Schlüssel: CBOBWUVMFRBAET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide is a chemical compound that features a unique combination of potassium, trifluoroborate, and imidazo[1,2-a]pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide typically involves the reaction of imidazo[1,2-a]pyridine derivatives with boron reagents under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a scaffold for drug development. Its imidazo[1,2-a]pyridine moiety is known for its biological activity, making it a valuable component in the design of new therapeutic agents .

Industry

In the industrial sector, potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Wirkmechanismus

The mechanism of action of potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine moiety and exhibit similar biological activities.

    Trifluoroborate compounds: These compounds contain the trifluoroborate group and are used in similar chemical reactions.

Uniqueness

Potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide is unique due to its combination of the imidazo[1,2-a]pyridine and trifluoroborate groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H5BF3KN2

Molekulargewicht

224.03 g/mol

IUPAC-Name

potassium;trifluoro(imidazo[1,2-a]pyridin-6-yl)boranuide

InChI

InChI=1S/C7H5BF3N2.K/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6;/h1-5H;/q-1;+1

InChI-Schlüssel

CBOBWUVMFRBAET-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CN2C=CN=C2C=C1)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.